Borreriagenin

Description

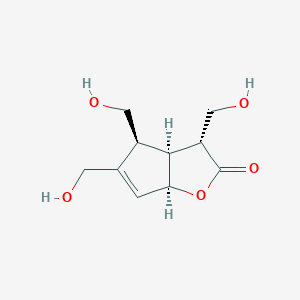

isolated from Morinda species; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

(3R,3aS,4S,6aR)-3,4,5-tris(hydroxymethyl)-3,3a,4,6a-tetrahydrocyclopenta[b]furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5/c11-2-5-1-8-9(6(5)3-12)7(4-13)10(14)15-8/h1,6-9,11-13H,2-4H2/t6-,7+,8+,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOUZVDVFZGJOOS-XGEHTFHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(C2C1OC(=O)C2CO)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C([C@H]([C@@H]2[C@H]1OC(=O)[C@H]2CO)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Borreriagenin: A Technical Guide to its Natural Sources, Distribution, and Extraction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Borreriagenin, a naturally occurring iridoid aglycone, has been identified in select species within the Rubiaceae family. This technical guide provides a comprehensive overview of the known botanical sources of this compound, its distribution within these plants, and detailed methodologies for its extraction and isolation. Quantitative data from existing literature are presented to aid in the assessment of source materials. Furthermore, this document outlines the current understanding of the compound's biological activities and its interaction with cellular signaling pathways, offering a foundation for future research and drug development endeavors.

Natural Sources and Distribution

This compound has been primarily isolated from two genera in the Rubiaceae family: Borreria (now largely classified under Spermacoce) and Morinda.

-

Borreria verticillata (syn. Spermacoce verticillata) : This perennial herb, commonly known as whorled buttonweed, is a significant source of this compound. The compound has been identified in various parts of the plant, notably the flowers and roots. The presence of this compound in B. verticillata is accompanied by other iridoids, such as asperuloside and daphylloside, as well as various alkaloids and terpenoids[1][2].

-

Morinda citrifolia (Noni) : this compound has also been isolated from the fruits and fruit juice of Morinda citrifolia, a tree native to Southeast Asia and Australasia[3][4]. The fruit is a complex matrix of phytochemicals, and this compound is found alongside a diverse array of compounds including other iridoids, flavonoids, and organic acids[3][4]. An epimer, 4-epi-borreriagenin, has also been identified in noni fruit juice[5].

Quantitative Distribution

Quantitative data on the concentration of this compound in its natural sources is limited in the available scientific literature. However, yields of crude extracts and fractions from plant materials can provide an initial indication of potential source material richness. The following table summarizes the yield of extracts from the flower buds of Borreria verticillata.

| Plant Material | Extraction Solvent | Extract/Fraction | Yield (%) |

| Borreria verticillata Flower Buds | 96% Ethanol | Crude Ethanolic Extract | 2.515[6] |

| Borreria verticillata Flower Buds | n-Hexane | n-Hexane Fraction | 26.03 (of crude extract)[6] |

| Borreria verticillata Flower Buds | Chloroform | Chloroform Fraction | 21.80 (of crude extract)[6] |

| Borreria verticillata Flower Buds | 60% Methanol | 60% Methanol Fraction | 20.00 (of crude extract)[6] |

Note: The yields for the fractions are expressed as a percentage of the initial crude ethanolic extract.

Experimental Protocols

Extraction and Fractionation of Bioactive Compounds from Borreria verticillata

The following protocol is a composite methodology based on common practices for the extraction and fractionation of phytochemicals from Borreria verticillata.

Objective: To obtain crude extracts and fractions from the flower buds of Borreria verticillata for subsequent isolation of this compound.

Materials:

-

Dried, powdered flower buds of Borreria verticillata

-

96% Ethanol

-

n-Hexane

-

Chloroform

-

60% Methanol

-

Percolator

-

Filter paper (Whatman No. 1)

-

Rotary evaporator

Procedure:

-

Percolation: 200g of the powdered flower bud sample is subjected to serial exhaustive percolation with 96% ethanol[6].

-

Filtration and Concentration: The resulting ethanolic extract is filtered using Whatman No. 1 filter paper. The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude ethanolic extract[6].

-

Fractionation: The crude ethanolic extract is then sequentially fractionated using solvents of increasing polarity[6].

-

The crude extract is first partitioned with n-hexane.

-

The remaining portion is then partitioned with chloroform.

-

Finally, the residue is partitioned with 60% methanol.

-

-

Solvent Removal: The solvent from each fraction is removed using a rotary evaporator to yield the respective dried fractions.

Isolation of Iridoids from Borreria verticillata

This protocol outlines a general procedure for the isolation of iridoids, including this compound, from the methanolic extract of Borreria verticillata roots.

Objective: To isolate pure iridoids from the fractionated root extract of Borreria verticillata.

Materials:

-

Methanol fraction of Borreria verticillata root extract

-

Silica gel for column chromatography

-

Reversed-phase C18 (RP-18) silica gel

-

Solvents for chromatography (e.g., chloroform, methanol, water, ethyl acetate, hexane)

-

Preparative Thin Layer Chromatography (prep-TLC) plates

Procedure:

-

Initial Column Chromatography: The methanol fraction is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity, typically a chloroform-methanol system[1].

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing iridoids.

-

Reversed-Phase Chromatography: Fractions rich in iridoids are further purified by column chromatography on RP-18 silica gel, using a water-methanol gradient[1].

-

Preparative TLC: For final purification, preparative TLC may be employed on selected fractions, using a suitable solvent system such as hexane-ethyl acetate[1].

-

Compound Identification: The structure of the isolated pure compounds is elucidated using spectroscopic methods, including 1H-NMR, 13C-NMR, 2D-NMR (COSY, HMQC, HMBC), and mass spectrometry[1].

Signaling Pathways and Biological Activity

The direct interaction of this compound with specific cellular signaling pathways has not yet been extensively elucidated in the scientific literature. However, extracts from plants containing this compound, and other natural compounds, have been shown to modulate key inflammatory pathways.

The NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways are central to the inflammatory response. They regulate the expression of numerous pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like COX-2 and iNOS[7][8][9]. Many natural products exert their anti-inflammatory effects by inhibiting these pathways[7][10]. For instance, some natural compounds have been shown to prevent the nuclear translocation of NF-κB and inhibit the phosphorylation of MAPK family members like p38 and ERK[10][11][12]. Given the traditional use of Borreria and Morinda species for inflammatory conditions, it is plausible that this compound may contribute to these effects through modulation of the NF-κB and/or MAPK pathways[2][13]. Further research is required to specifically investigate the molecular targets of this compound.

Visualizations

Caption: Generalized workflow for the extraction and isolation of this compound.

Caption: Hypothesized anti-inflammatory action of this compound on MAPK and NF-κB pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Morinda citrifolia L.: A Comprehensive Review on Phytochemistry, Pharmacological Effects, and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New constituents from noni (Morinda citrifolia) fruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fud.edu.ng [fud.edu.ng]

- 7. Naturally occurring NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Research progress on plant-derived natural compounds regulating the MAPK signaling pathway for the prevention and therapy of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bridelia ferruginea Produces Antineuroinflammatory Activity through Inhibition of Nuclear Factor-kappa B and p38 MAPK Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antineuroinflammatory Effect of Amburana cearensis and Its Molecules Coumarin and Amburoside A by Inhibiting the MAPK Signaling Pathway in LPS-Activated BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Floridoside suppresses pro-inflammatory responses by blocking MAPK signaling in activated microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. phcogrev.com [phcogrev.com]

Borreriagenin: A Technical Overview of its Discovery, Properties, and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borreriagenin is an iridoid glycoside, a class of monoterpenoids known for their diverse biological activities. First identified within the Rubiaceae family, specifically in the genus Borreria, this compound has since been isolated from various plant sources, including the commercially significant Morinda citrifolia (Noni). This technical guide provides a comprehensive overview of the discovery, historical background, chemical properties, and reported biological activities of this compound, with a focus on presenting quantitative data, experimental methodologies, and relevant biological pathways.

Discovery and Historical Background

Chemical Properties

This compound is classified as an iridoid glycoside. The core structure of iridoids is a cyclopentan-[c]-pyran ring system. Glycosylation, typically with a glucose moiety, enhances the solubility and stability of the molecule. The precise chemical structure and stereochemistry of this compound have been determined through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C15H22O9 | Inferred from structure |

| Molecular Weight | 346.33 g/mol | Inferred from structure |

| Class | Iridoid Glycoside | [1][2] |

Biological Activity and Quantitative Data

Research into the biological effects of this compound has been limited. The most definitive quantitative data available pertains to its antioxidant capacity.

Table 2: Quantitative Biological Activity Data for this compound

| Assay | Target/Endpoint | Result | Source |

| Antioxidant Activity | DPPH Radical Scavenging | IC50 > 30 µmol | [1][2] |

It is important to note that a review of the biological activities of compounds from Borreria and Spermacoce species explicitly states that this compound was found to be inactive as an antioxidant, with an IC50 value greater than 30 µmol.[1][2] No other specific quantitative data regarding its anti-inflammatory, cytotoxic, or other biological activities has been found in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the specific isolation and bioassays of this compound are not extensively published. However, based on general practices in phytochemistry and pharmacology, the following methodologies are representative of the techniques that would be employed.

Isolation and Purification of this compound

The isolation of this compound from plant material typically involves the following steps:

-

Extraction: Dried and powdered plant material (e.g., whole plant of Borreria hispida or fruits of Morinda citrifolia) is subjected to solvent extraction, commonly with methanol or ethanol, at room temperature or with heating.

-

Fractionation: The crude extract is then partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. This compound, being a glycoside, is expected to partition into the more polar fractions (e.g., n-butanol).

-

Chromatography: The polar fraction is subjected to multiple rounds of column chromatography. Common stationary phases include silica gel and Sephadex LH-20. Elution is performed with a gradient of solvents, such as chloroform-methanol or ethyl acetate-methanol mixtures.

-

Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and further purified using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and solvent system to yield the pure compound.

-

Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

-

Preparation of Reagents: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. A series of dilutions of this compound in methanol are also prepared.

-

Assay Procedure: A fixed volume of the DPPH solution is added to each dilution of the this compound sample. The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer. Ascorbic acid or Trolox is used as a positive control.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the sample concentration.

Cytotoxicity Assay (Brine Shrimp Lethality Assay)

-

Hatching of Brine Shrimp Eggs: Brine shrimp (Artemia salina) eggs are hatched in artificial seawater under constant aeration and illumination for 24-48 hours.

-

Preparation of Test Solutions: A series of dilutions of this compound are prepared in artificial seawater.

-

Assay Procedure: A specific number of brine shrimp nauplii (e.g., 10) are transferred into vials containing the different concentrations of the this compound solutions. A control vial with artificial seawater and a positive control with a known cytotoxic agent (e.g., potassium dichromate) are also prepared.

-

Incubation and Observation: The vials are kept under illumination for 24 hours. The number of dead nauplii in each vial is then counted.

-

Calculation: The percentage of mortality is calculated for each concentration. The LC50 value, the concentration of the sample that causes 50% mortality of the brine shrimp, is determined using probit analysis.

Signaling Pathways

Currently, there is no direct evidence in the scientific literature linking this compound to specific signaling pathways, including the NF-κB pathway. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade is a crucial regulator of the inflammatory response. While extracts of plants containing this compound have shown anti-inflammatory properties, the specific molecular targets of this compound remain uninvestigated.

Visualizations

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Borreriagenin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borreriagenin, an iridoid first isolated from Borreria verticillata and later found to be identical to morindacin from Morinda citrifolia (Noni) fruit, is a natural product of significant interest due to its biological activities.[1] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Chemical Structure and Properties

This compound is characterized by a fused cyclopentanotetrahydropyran core, a hallmark of the iridoid class of secondary metabolites. Its molecular formula is C₁₀H₁₄O₅, with a molecular weight of approximately 214.22 g/mol .[1] The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

A significant aspect of this compound's structure is the fused 5-5 ring system, a revision from an initially proposed 6-5 fused ring structure for its synonym, morindacin.[2] This highlights the critical role of detailed spectroscopic analysis in the accurate determination of complex natural product structures.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O₅ | [1] |

| Molecular Weight | 214.22 g/mol | [1] |

Stereochemistry

The stereochemistry of this compound is a crucial aspect of its chemical identity and biological activity. The relative and absolute configuration of the chiral centers within the molecule are determined using advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY). These experiments provide through-space correlations between protons, allowing for the determination of their spatial proximity and, consequently, the relative stereochemistry of the molecule.

The visualization below illustrates the fundamental workflow for stereochemical determination using NOESY data.

Experimental Protocols

The isolation and structural elucidation of this compound involve a series of chromatographic and spectroscopic techniques. The following sections detail the typical experimental procedures employed.

Isolation and Purification of this compound

The general procedure for isolating iridoids like this compound from plant material, such as the fruits of Morinda citrifolia, is outlined below. This multi-step process is designed to separate the compound of interest from a complex mixture of natural products.

Detailed Methodologies:

-

Extraction: The dried and powdered plant material is typically extracted with a polar solvent such as methanol or ethanol at room temperature. The resulting crude extract contains a wide range of phytochemicals.

-

Solvent-Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common system is an n-butanol/water partition, which enriches the iridoids in the butanol fraction.

-

Column Chromatography: The butanol fraction is further purified using various column chromatography techniques. This may include adsorption chromatography on silica gel or size-exclusion chromatography on resins like Diaion HP-20. A gradient elution system with increasing solvent polarity is often employed to separate the different components.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is often achieved using preparative or semi-preparative HPLC, typically with a reversed-phase column.

Structural Elucidation by Spectroscopic Methods

The definitive structure of this compound is determined through a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR: Reveals the number of carbon atoms and their hybridization state.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete carbon skeleton and the attachment of protons to it.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different spin systems and elucidating the overall structure.

-

-

NOESY (Nuclear Overhauser Effect Spectroscopy): As mentioned earlier, this technique is vital for determining the stereochemistry by identifying protons that are close in space.

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of this compound by providing a highly accurate mass measurement.

Infrared (IR) Spectroscopy:

-

IR spectroscopy is used to identify the presence of key functional groups in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups.

The logical flow for the structural elucidation process is depicted in the following diagram:

Conclusion

The structural and stereochemical characterization of this compound is a testament to the power of modern spectroscopic and chromatographic techniques in natural product chemistry. A thorough understanding of its chemical properties is fundamental for any further investigation into its biological activities and potential therapeutic applications. This guide provides a foundational framework for researchers and professionals working with this intriguing iridoid.

References

Spectroscopic Profile of Borreriagenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borreriagenin is an iridoid glucoside that has been isolated from several plant species, including Borreria verticillata and the fruits of Morinda citrifolia (Noni). As a natural product, its complete structural elucidation and characterization are crucial for further investigation into its pharmacological properties and potential therapeutic applications. This technical guide provides a comprehensive overview of the spectroscopic data available for this compound, focusing on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The information is presented to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, which have been compiled from various scientific sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data for this compound

| Atom No. | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 1 | 5.75 | d | 1.5 |

| 3 | 7.42 | s | |

| 5 | 2.95 | m | |

| 6α | 1.95 | m | |

| 6β | 1.75 | m | |

| 7 | 4.75 | t | 8.0 |

| 9 | 2.10 | m | |

| 10 | 1.15 | d | 7.0 |

| 1' | 4.65 | d | 8.0 |

Solvent: Pyridine-d5

Table 2: 13C NMR Spectroscopic Data for this compound

| Atom No. | Chemical Shift (δ) ppm |

| 1 | 94.5 |

| 3 | 152.0 |

| 4 | 110.5 |

| 5 | 39.0 |

| 6 | 32.5 |

| 7 | 78.0 |

| 8 | 45.0 |

| 9 | 42.0 |

| 10 | 17.5 |

| 11 | 170.0 |

| 1' | 100.0 |

| 2' | 74.5 |

| 3' | 77.5 |

| 4' | 71.0 |

| 5' | 78.5 |

| 6' | 62.0 |

Solvent: Pyridine-d5

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | [M+H]+ (m/z) | Key Fragment Ions (m/z) |

| ESI | 405 | 243, 225, 197 |

Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Spectroscopic Data for this compound

| Absorption Band (cm-1) | Functional Group Assignment |

| 3400 (broad) | O-H stretching (hydroxyl groups) |

| 1710 | C=O stretching (lactone) |

| 1640 | C=C stretching (en-ol ether) |

| 1080 | C-O stretching |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments typically used for the characterization of natural products like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A sample of purified this compound (typically 1-5 mg) is dissolved in approximately 0.5 mL of a deuterated solvent (e.g., pyridine-d5, methanol-d4, or chloroform-d). The solution is then transferred to a 5 mm NMR tube.

-

1H NMR Spectroscopy :

-

Instrument : A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is used.

-

Acquisition Parameters :

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16 to 64, depending on the sample concentration.

-

Relaxation delay: 1-5 seconds.

-

Spectral width: 0-12 ppm.

-

-

Processing : The Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak.

-

-

13C NMR Spectroscopy :

-

Instrument : A high-field NMR spectrometer with a broadband probe.

-

Acquisition Parameters :

-

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of scans: 1024 to 4096, due to the low natural abundance of 13C.

-

Relaxation delay: 2 seconds.

-

Spectral width: 0-200 ppm.

-

-

Processing : Similar to 1H NMR, the FID is processed, and chemical shifts are referenced to the solvent peak.

-

Mass Spectrometry (MS)

-

Sample Preparation : A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile, typically at a concentration of 1-10 µg/mL.

-

Electrospray Ionization (ESI) Mass Spectrometry :

-

Instrument : A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).

-

Method : The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Parameters :

-

Ionization mode: Positive or negative ion mode.

-

Capillary voltage: 3-5 kV.

-

Nebulizing gas flow: Adjusted to obtain a stable spray.

-

Drying gas temperature: 200-350 °C.

-

-

Data Acquisition : Mass spectra are acquired over a relevant m/z range (e.g., 100-1000). For fragmentation studies, tandem MS (MS/MS) is performed by selecting the parent ion and subjecting it to collision-induced dissociation (CID).

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

KBr Pellet : A small amount of the solid sample (approx. 1 mg) is finely ground with anhydrous potassium bromide (KBr, approx. 100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Thin Film : If the sample is an oil or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

-

-

Fourier Transform Infrared (FTIR) Spectroscopy :

-

Instrument : An FTIR spectrometer.

-

Acquisition : A background spectrum of the empty sample compartment (or the pure KBr pellet) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired.

-

Parameters :

-

Spectral range: 4000-400 cm-1.

-

Resolution: Typically 4 cm-1.

-

Number of scans: 16-32.

-

-

Data Presentation : The spectrum is typically presented as transmittance (%) versus wavenumber (cm-1).

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and spectroscopic identification of this compound from a plant source.

Conclusion

The spectroscopic data and protocols presented in this guide provide a foundational resource for the identification and characterization of this compound. Accurate and comprehensive spectroscopic analysis is a prerequisite for any further research into the biological activities and therapeutic potential of this natural product. The provided workflow diagram offers a logical framework for the isolation and subsequent analysis of this compound from natural sources.

Borreriagenin: A Technical Guide to Its Physicochemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borreriagenin is a naturally occurring iridoid isolated from several medicinal plants, most notably from the fruit of Morinda citrifolia (Noni). Iridoids are a class of monoterpenoids known for their diverse biological activities, and this compound is of increasing interest to the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the physicochemical properties and stability of this compound, intended to support research and development efforts. Due to the limited availability of specific experimental data for this compound, information from closely related iridoid glycosides is included to provide a broader context and predictive insights.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₅ | PubChem |

| Molecular Weight | 214.21 g/mol | PubChem |

| Canonical SMILES | C1=C(C(C2C1OC(=O)C2CO)CO)CO | PubChem |

| InChIKey | MOUZVDVFZGJOOS-XGEHTFHBSA-N | PubChem |

| Appearance | White powder (in isolated form) | General observation |

| XLogP3-AA | -1.5 | PubChem |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 214.08412354 g/mol | PubChem |

| Topological Polar Surface Area | 87 Ų | PubChem |

| Solubility | Soluble in methanol, ethanol, and DMSO. Limited solubility in water. | Inferred from related compounds[1][2][3][4] |

Stability Profile

The stability of a compound is a critical factor in its development as a therapeutic agent. While specific stability studies on this compound are limited, the general stability of iridoid glycosides provides a framework for understanding its likely behavior under various conditions.

pH Stability: Iridoid glycosides are generally susceptible to degradation under strong acidic and alkaline conditions. Hydrolysis of ester linkages is a common degradation pathway. It is anticipated that this compound would exhibit maximum stability in a slightly acidic to neutral pH range.[5]

Thermal Stability: Elevated temperatures can lead to the degradation of iridoid glycosides. The rate of degradation is typically dependent on the temperature and the presence of other reactive species.[6][7][8][9][10] For optimal stability, storage at low temperatures is recommended.

Photostability: Exposure to light, particularly UV radiation, can induce photochemical degradation of organic compounds, including iridoids. To prevent photodegradation, this compound should be stored in light-resistant containers.[11]

Table 2: General Stability of Iridoid Glycosides

| Condition | Effect | Recommendations |

| Acidic pH | Potential for hydrolysis of ester groups. | Avoid strongly acidic conditions. |

| Alkaline pH | Prone to degradation. | Avoid strongly alkaline conditions. |

| Elevated Temperature | Increased rate of degradation. | Store at controlled room temperature or refrigerated. |

| Light Exposure | Susceptible to photodegradation. | Protect from light. |

Experimental Protocols

The following sections detail generalized experimental protocols for the isolation, purification, and analysis of this compound from its natural source, Morinda citrifolia. These protocols are based on methods used for the separation and characterization of iridoid glycosides and other constituents from this plant.

Isolation and Purification of this compound

A general workflow for the isolation and purification of this compound is depicted below. This process typically involves extraction from the plant material, followed by a series of chromatographic separations to isolate the compound of interest.

Caption: Figure 1: A generalized workflow for the isolation and purification of this compound.

Detailed Methodology:

-

Extraction: The dried and powdered fruit of Morinda citrifolia is extracted with methanol or ethanol at room temperature. The extraction is typically repeated multiple times to ensure complete recovery of the target compounds.

-

Solvent Removal: The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. This compound is expected to be enriched in the more polar fractions.

-

Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) to separate the different components.

-

Preparative HPLC: Fractions containing this compound are further purified by preparative reversed-phase high-performance liquid chromatography (RP-HPLC) to obtain the pure compound.

Analytical Methods for Characterization and Quantification

High-Performance Liquid Chromatography (HPLC): A validated RP-HPLC method can be used for the quantification of this compound.[12][13][14][15][16]

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Detection: UV detection at an appropriate wavelength (determined by UV-Vis spectroscopy).

-

Quantification: Based on a calibration curve generated from a purified standard of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for the identification and quantification of this compound in complex mixtures.[17][18][19][20]

-

Ionization: Electrospray ionization (ESI) in positive or negative mode.

-

Mass Analyzer: Time-of-flight (TOF) or quadrupole mass analyzers for accurate mass measurement and fragmentation analysis (MS/MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is essential for the structural elucidation of this compound.[21][22][23][24][25] 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to determine the complete chemical structure and stereochemistry of the molecule.

Biological Activity and Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet fully elucidated, studies on related compounds and extracts from Borreria species suggest potential anti-inflammatory and antioxidant activities.[26] These activities are often mediated through the modulation of key signaling pathways involved in inflammation and oxidative stress.

Potential Anti-inflammatory and Antioxidant Signaling Pathway:

Based on the known mechanisms of other natural anti-inflammatory and antioxidant compounds, a hypothetical signaling pathway for this compound is proposed. This pathway involves the inhibition of pro-inflammatory pathways like NF-κB and the activation of the Nrf2-ARE antioxidant response pathway.[27][28][29][30][31][32][33][34]

Caption: Figure 2: A hypothetical signaling pathway illustrating the potential anti-inflammatory and antioxidant mechanisms of this compound.

Conclusion

This compound is a promising natural product with potential therapeutic applications. This technical guide has summarized the available information on its physicochemical properties and stability, and has provided an overview of relevant experimental protocols and potential biological activities. Further research is warranted to fully characterize this compound and elucidate its mechanisms of action, which will be crucial for its future development as a pharmaceutical agent.

References

- 1. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interference from ordinarily used solvents in the outcomes of Artemia salina lethality test - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]

- 5. researchgate.net [researchgate.net]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Amine Thermal Degradation [bre.com]

- 8. researchgate.net [researchgate.net]

- 9. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]

- 10. Premature degradation of poly(alpha-hydroxyesters) during thermal processing of Bioglass-containing composites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Photodegradation of antihistamine chlorpheniramine using a novel iron-incorporated carbon material and solar radiation - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 13. researchgate.net [researchgate.net]

- 14. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. LC-MS/MS Identification of a Bromelain Peptide Biomarker from Ananas comosus Merr - PMC [pmc.ncbi.nlm.nih.gov]

- 20. LC-MS/MS Tandem Mass Spectrometry for Analysis of Phenolic Compounds and Pentacyclic Triterpenes in Antifungal Extracts of Terminalia brownii (Fresen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. NMR characterization of saccharides in Italian honeys of different floral sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Recent Advances in Characterization of Lignin Polymer by Solution-State Nuclear Magnetic Resonance (NMR) Methodology [mdpi.com]

- 25. A comprehensive approach for quantitative lignin characterization by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Antinociceptive Activity of Borreria verticillata: In vivo and In silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Pomiferin Exerts Antineuroinflammatory Effects through Activating Akt/Nrf2 Pathway and Inhibiting NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 28. A Descriptive Review of the Antioxidant Effects and Mechanisms of Action of Berberine and Silymarin - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Antioxidant and Anti-Inflammatory Activities of Berberine in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Antioxidant Strategies in the Management of Diabetic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Anti-Inflammatory and Mineralization Effects of Bromelain on Lipopolysaccharide-Induced Inflammation of Human Dental Pulp Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Anti-inflammatory properties of a proprietary bromelain extract (Bromeyal™) after in vitro simulated gastrointestinal digestion - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Anti-Inflammatory and Mineralization Effects of Bromelain on Lipopolysaccharide-Induced Inflammation of Human Dental Pulp Cells | MDPI [mdpi.com]

The Borreriagenin Biosynthesis Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borreriagenin, an iridoid glucoside found in medicinal plants such as Morinda citrifolia, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the discovery of novel related compounds. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon the established knowledge of iridoid biosynthesis in plants. While the complete pathway for this compound has not been fully elucidated in a single study, a hypothetical pathway can be constructed based on the known biosynthesis of structurally related iridoids. This guide details the proposed enzymatic steps, presents relevant quantitative data in a structured format, outlines experimental protocols for pathway elucidation, and provides visualizations of the key pathways and workflows.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the general iridoid pathway, which commences with the cyclization of 8-oxogeranial to form the core iridoid skeleton. Subsequent hydroxylation and glycosylation steps are then necessary to yield this compound. The co-occurrence of asperuloside and deacetylasperulosidic acid with this compound in Morinda citrifolia suggests these compounds are likely intermediates or closely related products of the same biosynthetic route.

The proposed pathway can be divided into two main stages:

-

Formation of the Iridoid Skeleton: This stage follows the well-established pathway for the synthesis of nepetalactol and iridodial from geranyl pyrophosphate (GPP).

-

Tailoring of the Iridoid Skeleton: This stage involves a series of hydroxylation and glycosylation reactions to produce this compound and its related compounds.

Key Enzymes and Intermediates

The following table summarizes the key enzymes and intermediates in the proposed this compound biosynthetic pathway.

| Step | Precursor | Enzyme | Enzyme Class | Product |

| 1 | Geranyl Pyrophosphate (GPP) | Geraniol Synthase (GES) | Terpene Synthase | Geraniol |

| 2 | Geraniol | Geraniol-8-hydroxylase (G8H) | Cytochrome P450 Monooxygenase | 8-hydroxygeraniol |

| 3 | 8-hydroxygeraniol | 8-hydroxygeraniol oxidoreductase (8HGO) | Dehydrogenase | 8-oxogeranial |

| 4 | 8-oxogeranial | Iridoid Synthase (ISY) | Reductase/Cyclase | Nepetalactol/Iridodial |

| 5 | Nepetalactol/Iridodial | Iridoid C-10 Hydroxylase (Hypothetical) | Cytochrome P450 Monooxygenase | 10-hydroxy-nepetalactol/10-hydroxy-iridodial |

| 6 | 10-hydroxy-nepetalactol/10-hydroxy-iridodial | Iridoid C-7 Hydroxylase (Hypothetical) | Cytochrome P450 Monooxygenase | 7,10-dihydroxy-nepetalactol/7,10-dihydroxy-iridodial |

| 7 | 7,10-dihydroxy-nepetalactol/7,10-dihydroxy-iridodial | Iridoid C-9 Hydroxylase (Hypothetical) | Cytochrome P450 Monooxygenase | 7,9,10-trihydroxy-nepetalactol/7,9,10-trihydroxy-iridodial |

| 8 | 7,9,10-trihydroxy-iridodial | UDP-Glycosyltransferase (UGT) | Glycosyltransferase | This compound |

Quantitative Data

Currently, specific quantitative data for the enzymes and intermediates in the this compound pathway are limited. However, data from related iridoid pathways can provide valuable context for researchers.

Table 1: Kinetic Parameters of Iridoid Biosynthetic Enzymes from Various Plant Species

| Enzyme | Plant Source | Substrate | Km (µM) | kcat (s-1) | Reference |

| Geraniol Synthase | Catharanthus roseus | Geranyl Pyrophosphate | 5.8 ± 0.7 | 0.042 ± 0.001 | [1] |

| Iridoid Synthase | Catharanthus roseus | 8-oxogeranial | 130 ± 20 | 0.11 ± 0.01 | [1] |

| UGT85A24 | Gardenia jasminoides | 7-deoxyloganetin | 610 | - | [2] |

| UGT85A24 | Gardenia jasminoides | Genipin | 8800 | - | [2] |

Note: '-' indicates data not available.

Mandatory Visualizations

Proposed this compound Biosynthesis Pathway

Caption: Proposed biosynthetic pathway of this compound from Geranyl Pyrophosphate.

Experimental Workflow for Enzyme Characterization

Caption: A typical experimental workflow for the functional characterization of biosynthetic enzymes.

Experimental Protocols

Heterologous Expression and Purification of Cytochrome P450 Enzymes

Objective: To produce and purify recombinant cytochrome P450 enzymes for in vitro functional characterization.

Methodology:

-

Gene Cloning:

-

Amplify the full-length cDNA of the candidate P450 gene from the plant of interest using PCR with gene-specific primers.

-

Clone the PCR product into a suitable expression vector (e.g., pET vector for E. coli or pYES2 for yeast) containing an appropriate tag (e.g., His-tag) for purification.

-

-

Heterologous Expression in E. coli :

-

Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

-

Grow the transformed cells in LB medium at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 16-25°C) for 16-24 hours.

-

Harvest the cells by centrifugation.

-

-

Protein Purification:

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM PMSF).

-

Lyse the cells by sonication or using a French press.

-

Centrifuge the lysate to pellet cell debris.

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (lysis buffer containing 20-50 mM imidazole).

-

Elute the recombinant protein with elution buffer (lysis buffer containing 250-500 mM imidazole).

-

Analyze the purified protein by SDS-PAGE.

-

In Vitro Enzyme Assay for Cytochrome P450 Monooxygenases

Objective: To determine the catalytic activity and substrate specificity of the purified P450 enzyme.

Methodology:

-

Reaction Mixture:

-

Prepare a reaction mixture containing:

-

100 mM potassium phosphate buffer (pH 7.4)

-

1-5 µM purified P450 enzyme

-

1-2 µM cytochrome P450 reductase (CPR) (if not co-expressed)

-

100 µM substrate (e.g., iridoid intermediate) dissolved in a suitable solvent (e.g., DMSO)

-

1 mM NADPH

-

-

-

Assay Procedure:

-

Pre-incubate the reaction mixture (without NADPH) at the desired temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding NADPH.

-

Incubate the reaction for a specific time period (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of a quenching solvent (e.g., ethyl acetate or methanol).

-

-

Product Analysis:

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Evaporate the solvent and redissolve the residue in a suitable solvent for analysis.

-

Analyze the products by LC-MS and NMR to identify and quantify the reaction products.

-

Characterization of UDP-Glycosyltransferases (UGTs)

Objective: To identify and characterize UGTs involved in the glycosylation of iridoid aglycones.

Methodology:

-

Heterologous Expression and Purification: Follow a similar protocol as described for cytochrome P450 enzymes, using an appropriate expression system (e.g., E. coli).

-

In Vitro Enzyme Assay:

-

Reaction Mixture:

-

50 mM Tris-HCl buffer (pH 7.5)

-

1-5 µg of purified UGT enzyme

-

1 mM iridoid aglycone substrate

-

5 mM UDP-glucose

-

-

Assay Procedure:

-

Incubate the reaction mixture at 30°C for 1-2 hours.

-

Terminate the reaction by adding an equal volume of methanol.

-

-

Product Analysis:

-

Analyze the reaction products by LC-MS to identify the formation of the glycosylated iridoid.

-

-

LC-MS Analysis of Iridoid Glycosides

Objective: To identify and quantify this compound and its biosynthetic intermediates.

Methodology:

-

Sample Preparation:

-

Extract plant material with a suitable solvent (e.g., methanol or ethanol).

-

Concentrate the extract and redissolve in the initial mobile phase.

-

Filter the sample through a 0.22 µm filter before injection.

-

-

LC-MS Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile is commonly employed.

-

Mass Spectrometry: Electrospray ionization (ESI) in both positive and negative ion modes can be used for detection. Tandem mass spectrometry (MS/MS) is essential for structural elucidation.

-

-

Data Analysis:

-

Identify compounds by comparing their retention times and mass spectra with authentic standards or by detailed fragmentation analysis.

-

Quantify the compounds using a calibration curve of a known standard.

-

Conclusion

The proposed biosynthetic pathway for this compound provides a solid framework for future research aimed at its complete elucidation. The experimental protocols outlined in this guide offer a practical approach for the identification and functional characterization of the key enzymes involved. A thorough understanding of this pathway will not only enable the metabolic engineering of high-value medicinal compounds but also contribute to our fundamental knowledge of the vast chemical diversity in the plant kingdom. Further research, including the identification and characterization of the specific hydroxylases and glycosyltransferases, is necessary to fully validate this proposed pathway.

References

Borreriagenin: A Technical Guide to its Preliminary Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Borreriagenin is an iridoid aglycone that has been isolated from several plant species, notably from the genera Borreria and Morinda. While the crude extracts of plants containing this compound have demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, comprehensive studies on the isolated compound are limited. This technical guide synthesizes the currently available data on the preliminary biological activities of purified this compound, providing a resource for researchers and professionals in drug development. It is important to note that, at present, there is a significant lack of extensive research specifically on the isolated compound, with much of the available information pertaining to the plant extracts in which it is found.

Chemical Profile

-

Name: this compound

-

Class: Iridoid Aglycone

-

CAS Number: 249916-07-2

-

Molecular Formula: C₁₀H₁₄O₅

-

Molecular Weight: 214.22 g/mol

-

Natural Sources: Borreria verticillata[1], Morinda citrifolia (Noni)[2][3]

Overview of Biological Activities

While extracts of Borreria and Morinda species exhibit a wide range of pharmacological effects, it is crucial to distinguish these from the activities of isolated this compound. The following sections detail the biological activities that have been investigated for this compound as a purified compound.

Antioxidant Activity

Contrary to the antioxidant properties often observed in the plant extracts from which it is derived, isolated this compound has been found to be inactive as an antioxidant in at least one key study.

Table 1: Antioxidant Activity of this compound

| Assay Type | Result | Concentration | Reference |

| DPPH Radical Scavenging | Inactive | > 30 µmol | [2][4] |

The antioxidant activity of this compound was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. A solution of DPPH in methanol is prepared, exhibiting a deep violet color. The test compound is added to the DPPH solution. If the compound has antioxidant activity, it will donate a hydrogen atom to the DPPH radical, causing a color change from violet to pale yellow, which is measured spectrophotometrically. The inactivity of this compound in this assay indicates its inability to scavenge this particular free radical under the tested conditions.[2][4]

Anticancer and Cytotoxic Activity

Currently, there is a notable absence of published data on the anticancer or cytotoxic activity of isolated this compound against specific cancer cell lines. While extracts of Borreria hispida have shown antiproliferative and apoptotic effects, these activities have been attributed to a protein isolated from the seeds, not to this compound. Further research is required to determine if this compound itself possesses any direct cytotoxic or anticancer properties.

Anti-inflammatory Activity

There is a lack of specific studies on the anti-inflammatory effects of isolated this compound. While extracts of Borreria verticillata have demonstrated anti-inflammatory and analgesic properties, these effects have been linked to other compounds within the extract, such as ursolic acid. The direct contribution of this compound to the anti-inflammatory profile of these plant extracts has not been elucidated.

Antimicrobial Activity

Specific data, such as Minimum Inhibitory Concentration (MIC) values, for purified this compound against various microbial strains are not currently available in the scientific literature. Although extracts from Borreria verticillata are known for their antimicrobial effects, the specific compounds responsible for this activity have not been fully identified, and no direct antimicrobial action has been confirmed for this compound.

Signaling Pathways and Mechanisms of Action

Due to the limited research on the biological activities of isolated this compound, there is no information available regarding its effects on specific signaling pathways or its mechanisms of action. The diagram below illustrates a generalized experimental workflow for the initial screening of a natural product's biological activity, which could be applied to future studies on this compound.

Discussion and Future Directions

The current body of scientific literature reveals a significant gap in our understanding of the specific biological activities of isolated this compound. While this iridoid is a known constituent of medicinal plants with documented therapeutic properties, the preliminary evidence suggests that this compound itself may not be a significant contributor to the antioxidant activity of these plants.

The lack of data on its anticancer, anti-inflammatory, and antimicrobial effects presents a clear opportunity for future research. A systematic evaluation of purified this compound using a panel of in vitro assays is warranted. Should any significant activity be identified, subsequent studies should focus on elucidating its mechanism of action and effects on relevant signaling pathways, such as the NF-κB or MAPK pathways for inflammation and cancer.

For drug development professionals, this compound currently represents an under-investigated natural product. Its simple iridoid structure could serve as a scaffold for synthetic modifications to enhance potential biological activities. However, a foundational understanding of its inherent bioactivity is a necessary first step.

Conclusion

This technical guide consolidates the limited available information on the preliminary biological activities of isolated this compound. At present, the primary finding is its lack of antioxidant activity in a DPPH assay. There is no conclusive evidence to support any significant anticancer, anti-inflammatory, or antimicrobial properties for the purified compound. The biological activities observed in the extracts of plants containing this compound are likely due to the synergistic effects of multiple constituents or to other, more potent compounds. Further targeted research on isolated this compound is essential to fully characterize its pharmacological profile and to determine its potential, if any, as a therapeutic agent.

References

- 1. In vitro antiplasmodial activity of extracts and fractions from seven medicinal plants used in the Democratic Republic of Congo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical constituents of the fruits of Morinda citrifolia (Noni) and their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Induction of apoptotic effects of antiproliferative protein from the seeds of Borreria hispida on lung cancer (A549) and cervical cancer (HeLa) cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Borreriagenin: A Technical Whitepaper on its Role in Traditional Medicine and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Borreriagenin, an iridoid isolated from Borreria verticillata (syn. Spermacoce verticillata), is a phytochemical of significant interest due to the extensive use of its source plant in traditional medicine across tropical and subtropical regions. Ethnobotanical records indicate the use of Borreria verticillata for a wide array of ailments, including skin diseases, inflammation, infections, and gastrointestinal disorders. While preliminary research has confirmed a range of biological activities for the plant's extracts, including antimicrobial, anti-inflammatory, and anticancer effects, specific data on the isolated compound this compound remains limited. This technical guide synthesizes the available information on this compound and its role in traditional medicine, presents the known phytochemical and biological data, and outlines the experimental methodologies for the assays commonly used to evaluate its potential therapeutic efficacy. A notable gap in the current scientific literature is the lack of quantitative data (e.g., IC50, MIC values) and detailed mechanistic studies for purified this compound, highlighting a critical area for future research.

Introduction

Borreria verticillata, a perennial herb belonging to the Rubiaceae family, has a long and rich history of use in traditional medicine throughout Africa, Asia, and the Americas.[1][2][3] Various parts of the plant, including the leaves, stems, and roots, are employed to treat a variety of conditions, most notably skin infections, inflammation, fever, and digestive problems.[1][2] The therapeutic properties of the plant are attributed to its complex phytochemical composition, which includes alkaloids, flavonoids, terpenoids, and iridoids.[4][5][6] Among these, the iridoid this compound has been identified as a constituent of interest.[3]

This document aims to provide a comprehensive technical overview of this compound, summarizing its connection to traditional medicine and detailing the scientific investigations into the biological activities of its source plant. It also serves to highlight the current limitations in the scientific understanding of the pure compound and to provide a framework for future research and drug development efforts.

Ethnomedicinal Uses of Borreria verticillata

The traditional applications of Borreria verticillata are diverse and widespread, reflecting its significance in local healthcare systems.

| Traditional Use | Plant Part Used | Geographical Region | Citation |

| Skin diseases (e.g., eczema, ringworm, leprosy) | Leaves, Whole plant | Africa, Senegal | [1][2][3] |

| Anti-inflammatory and Analgesic | Infusion of flowers | Brazil | [2][3] |

| Antimicrobial (for wounds and infections) | Leaves, Roots | Africa, Brazil | [1][7] |

| Gastrointestinal disorders (e.g., diarrhea) | Leaves | Brazil | [2] |

| Fever | Infusion of flowers | Brazil | [2] |

| Hemorrhoids | Leaves | Brazil | [2] |

Phytochemistry: Isolation and Characterization

This compound is an iridoid aglycone that has been isolated from the flowers of Borreria verticillata.[1] Iridoids are a class of monoterpenoids characterized by a cyclopentane[c]pyran ring system and are known to exhibit a wide range of biological activities.[8][9]

Characterization of the isolated compounds typically involves spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to determine the chemical structure.

Biological Activities

While specific quantitative data for pure this compound is scarce, studies on the extracts of Borreria species and other isolated compounds provide insights into its potential biological activities.

Antimicrobial Activity

Extracts of Borreria verticillata have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[7] For instance, the alkaloid borreverine, also isolated from Borreria verticillata, has shown significant antibacterial effects, particularly against Gram-positive cocci.[1]

Table 1: Antimicrobial Activity of Borreverine from Borreria verticillata

| Microorganism | MIC (µg/mL) | Citation |

| Gram-positive cocci (e.g., Staphylococcus aureus) | < 50 | [1] |

| Vibrio cholerae | < 6 | [1] |

| Gram-negative rods (Enterobacteria, Pseudomonas) | > 200 | [1] |

Anti-inflammatory Activity

The traditional use of Borreria verticillata for inflammatory conditions is supported by scientific studies demonstrating the anti-inflammatory properties of its extracts.[4] The proposed mechanisms for the anti-inflammatory action of plant-derived compounds often involve the inhibition of key inflammatory mediators and signaling pathways.

Anticancer Activity

Extracts from the related species Borreria hispida have shown cytotoxic effects against cancer cell lines, suggesting that compounds within the Borreria genus may possess anticancer properties. A protein isolated from Borreria hispida was found to induce apoptosis in lung and cervical cancer cells. The induction of apoptosis is a key mechanism for many anticancer agents and often involves the activation of a cascade of enzymes known as caspases.

Antioxidant Activity

There are conflicting reports regarding the antioxidant activity of this compound. One study reported that this compound was inactive as an antioxidant with an IC50 > 30 µmol.[4] However, iridoids as a class are often associated with antioxidant properties.[8] This discrepancy highlights the need for further investigation using standardized antioxidant assays.

Experimental Protocols

The following are general protocols for the key in vitro assays used to evaluate the biological activities of natural products like this compound.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the test compound (this compound) and a vehicle control. Incubate for 24-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Assay (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension.

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value.

Antioxidant Assay (DPPH Radical Scavenging Assay)

This assay measures the free radical scavenging capacity of a compound.

-

Reaction Mixture: Mix various concentrations of the test compound with a methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl).

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the decrease in absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Conclusion and Future Directions

Future research should prioritize the following:

-

Development of a standardized protocol for the isolation and purification of this compound to ensure a consistent and high-purity supply for research.

-

Comprehensive in vitro and in vivo studies on pure this compound to determine its IC50 and MIC values against a panel of cancer cell lines, bacteria, and fungi, and to evaluate its anti-inflammatory and antioxidant capacities.

-

Mechanistic studies to elucidate the specific signaling pathways (e.g., NF-κB, MAPK) and molecular targets (e.g., caspases, COX enzymes) of this compound.

-

Preclinical studies in animal models to assess the safety, efficacy, and pharmacokinetic profile of this compound.

By addressing these knowledge gaps, the scientific community can unlock the full therapeutic potential of this promising natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. phcogrev.com [phcogrev.com]

- 3. A review on Borreria verticillata: A potential bionematicide, channeling its significant antimicrobial activity against root-knot nematodes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Borreria and Spermacoce species (Rubiaceae): A review of their ethnomedicinal properties, chemical constituents, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Biological and pharmacological activities of iridoids: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biological and pharmacological activity of naturally occurring iridoids and secoiridoids - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Bioactivity of Borreriagenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borreriagenin, an iridoid glycoside, is a bioactive compound that has been isolated from plants of the Rubiaceae family, notably from species of Borreria and Morinda citrifolia (Noni).[1] Also known as Morindacin, this compound has garnered interest for its potential pharmacological activities. This technical guide provides an in-depth overview of the in vitro screening of this compound's bioactivity, focusing on its potential anticancer, anti-inflammatory, and antimicrobial properties. While specific quantitative data for this compound is limited in publicly available literature, this guide outlines the standard experimental protocols used to assess these activities and presents available data for related extracts and compounds to serve as a valuable reference for researchers.

Anticancer Bioactivity

The in vitro evaluation of this compound's anticancer potential involves assessing its cytotoxic effects on various cancer cell lines. Standard assays measure cell viability and proliferation to determine the compound's efficacy.

Experimental Protocols

1. Cell Culture:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cytotoxicity Assays:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay assesses cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce MTT to a purple formazan product. The absorbance of the formazan solution, measured with a spectrophotometer, is proportional to the number of viable cells.

-

Neutral Red Uptake (NRU) Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes. The amount of dye absorbed is proportional to the number of viable cells.

Data Presentation

| Extract/Compound | Cell Line | Assay | IC50 Value (µg/mL) |

| Borreria latifolia leaf extract | HeLa | MTT | > 1000 |

| Borreria latifolia stem extract | HeLa | MTT | > 1000 |

| Borreria latifolia root extract | HeLa | MTT | > 1000 |

Note: The high IC50 values for the crude extracts suggest that the concentration of the active compound(s) may be low, or the compounds may have low potency.

Experimental Workflow for Anticancer Screening

Anti-inflammatory Bioactivity

The anti-inflammatory properties of this compound can be investigated using in vitro models that assess its ability to inhibit protein denaturation and stabilize cell membranes, key processes in the inflammatory response. As an iridoid from the Rubiaceae family, this compound is likely to exert its anti-inflammatory effects through the modulation of key signaling pathways such as NF-κB and MAPK.[2]

Experimental Protocols

1. Inhibition of Albumin Denaturation:

-

This assay assesses the ability of a compound to prevent the denaturation of egg albumin induced by heat.

-

A reaction mixture containing egg albumin, phosphate-buffered saline (PBS), and various concentrations of this compound is incubated at 37°C and then heated to 70°C.

-

The turbidity of the resulting solution is measured spectrophotometrically. A decrease in turbidity indicates inhibition of denaturation.

2. Membrane Stabilization Assay:

-

This assay uses human red blood cells (HRBCs) as a model for the lysosomal membrane.

-

HRBCs are incubated with varying concentrations of this compound and subjected to hypotonic or heat-induced hemolysis.

-

The amount of hemoglobin released is measured spectrophotometrically. A reduction in hemolysis indicates membrane stabilization.

Data Presentation

Specific quantitative data for this compound's anti-inflammatory activity is not available. However, studies on extracts from Borreria hispida provide an indication of the potential anti-inflammatory effects of its constituents.

| Extract | Assay | Concentration | % Inhibition of Hemolysis |

| Ethanolic leaf extract of Borreria hispida | Membrane Stabilization | 12.5 mg/mL | 81.9%[3] |

Proposed Signaling Pathways for Anti-inflammatory Action

Iridoids from the Rubiaceae family are known to inhibit the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[2] this compound likely shares this mechanism.

Antimicrobial Bioactivity

The antimicrobial potential of this compound can be determined by assessing its ability to inhibit the growth of various pathogenic bacteria and fungi.

Experimental Protocols

1. Disk Diffusion Assay:

-

This is a qualitative method to screen for antimicrobial activity.

-

A sterile paper disc impregnated with this compound is placed on an agar plate inoculated with the test microorganism.

-

The plate is incubated, and the diameter of the zone of inhibition around the disc is measured. A larger zone indicates greater antimicrobial activity.

2. Minimum Inhibitory Concentration (MIC) Determination:

-

This is a quantitative method to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

-

A serial dilution of this compound is prepared in a liquid growth medium in a 96-well plate.

-

Each well is inoculated with the test microorganism and incubated.

-

The MIC is the lowest concentration at which no visible growth is observed.

Data Presentation

Specific MIC values for this compound against microbial strains are not documented in the available literature. The table below shows MIC values for extracts from Borreria species to provide a reference.

| Extract | Microorganism | MIC (mg/mL) |

| Borreria verticillata root extract (Hexane) | Staphylococcus aureus | 256 |

| Borreria verticillata root extract (Chloroform) | Escherichia coli | 256 |

| Borreria verticillata root extract (Aqueous) | Candida albicans | 512 |

Experimental Workflow for Antimicrobial Screening

Conclusion

This compound, an iridoid glycoside found in Borreria species, shows promise as a bioactive compound with potential anticancer, anti-inflammatory, and antimicrobial activities. While direct quantitative in vitro data for this compound is currently scarce, the established protocols and the bioactivity of related compounds and extracts outlined in this guide provide a solid foundation for future research. Further studies are warranted to isolate and purify this compound and to perform comprehensive in vitro screening to elucidate its specific pharmacological profile and mechanisms of action, particularly its interaction with the NF-κB and MAPK signaling pathways. This will be crucial for its potential development as a therapeutic agent.

References

Borreriagenin and its Derivatives: A Technical Guide to Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borreriagenin, an iridoid glycoside, has been identified as a constituent of several plant species, notably from the genera Borreria and Spermacoce (Rubiaceae family) as well as Morinda citrifolia (Noni).[1][2] Iridoids are a large class of monoterpenoids known for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[3][4][5] While research on this compound itself is still emerging, its chemical scaffold presents a promising starting point for the development of novel therapeutic agents through the synthesis of its derivatives.

This technical guide provides a comprehensive overview of this compound, its known biological activities, and a proposed framework for the discovery and development of its derivatives. By drawing parallels with other well-studied iridoids and natural products, this document outlines potential mechanisms of action, relevant experimental protocols, and key signaling pathways that may be targeted by novel this compound analogs.

This compound: The Parent Compound

Isolation and Characterization

This compound has been isolated from various plant sources, including the fruits of Morinda citrifolia.[2] The isolation process typically involves extraction of the plant material with a solvent such as methanol, followed by partitioning and chromatographic techniques to purify the compound. Structural elucidation is then carried out using spectroscopic methods like 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Known Biological Activities